REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)O)=[C:5]([CH2:18][OH:19])[CH:4]=1)#[N:2].C1(C)C=CC=CC=1>OP(O)(O)=O>[F:17][C:14]1[CH:13]=[CH:12][C:11]([CH:9]2[C:6]3[C:5](=[CH:4][C:3]([C:1]#[N:2])=[CH:8][CH:7]=3)[CH2:18][O:19]2)=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=C1)C(O)C1=CC=C(C=C1)F)CO
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Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
OP(=O)(O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the phases are separated
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Type
|
EXTRACTION
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Details
|
The aqueous phase is further extracted with toluene (1000 mL)
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Type
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CUSTOM
|
Details
|
the solvents are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The remaining crystals are recrystallized from EtOH (99%)
|
Type
|
CUSTOM
|
Details
|
97° C.
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |